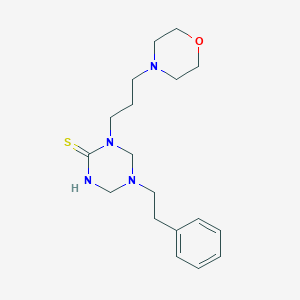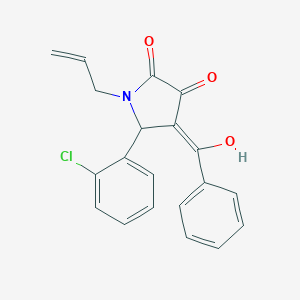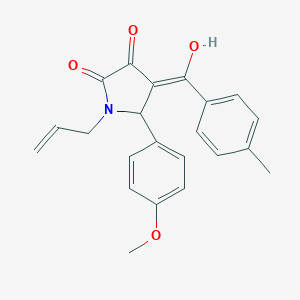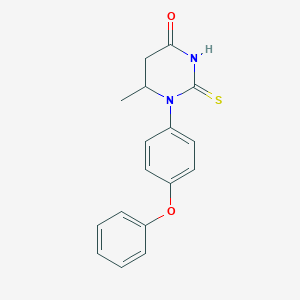
1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, also known as MPTT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTT has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to have a number of biochemical and physiological effects. Studies have indicated that it can reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. Additionally, 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to have a protective effect on the liver and kidneys, suggesting that it may have potential applications in the treatment of liver and kidney diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is that it has been shown to exhibit a high degree of purity and yield when synthesized using the method described above. Additionally, 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to have a relatively low toxicity profile, making it a potentially safe candidate for further investigation. However, one limitation of using 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is that its mechanism of action is not fully understood, which may complicate its use in certain applications.
Future Directions
There are a number of potential future directions for research on 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further investigation into its anticancer properties may lead to the development of new cancer therapies. Finally, more research is needed to fully understand the mechanism of action of 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione, which may lead to the development of more targeted and effective treatments.
Synthesis Methods
The synthesis of 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione involves the reaction of 3-(morpholin-4-yl)propylamine with 2-phenylethyl isothiocyanate in the presence of triethylamine. The resulting product is then treated with acetic anhydride to yield 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione. This method has been reported to yield high purity and yield of 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione.
Scientific Research Applications
1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Additionally, 1-(3-Morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione has been shown to have anticancer properties, with studies indicating that it may be effective in inhibiting the growth of various cancer cells.
properties
Molecular Formula |
C18H28N4OS |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H28N4OS/c24-18-19-15-21(10-7-17-5-2-1-3-6-17)16-22(18)9-4-8-20-11-13-23-14-12-20/h1-3,5-6H,4,7-16H2,(H,19,24) |
InChI Key |
FRAIIRDVRCXFMV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCN2CN(CNC2=S)CCC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CCCN2CN(CNC2=S)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenyl-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B282546.png)
![6-(4-Chlorophenyl)-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282558.png)
![2-methoxy-4-(6-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-b][1,2,4,5]tetraazin-3-yl)phenol](/img/structure/B282559.png)
![3-Butyl-6-(4-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B282560.png)
![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)

![5-[(Butylcarbamoyl)amino]-2-chlorobenzoic acid](/img/structure/B282565.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282566.png)
![2-{[1-allyl-4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282567.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282570.png)
![2-{[1-allyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-benzylacetamide](/img/structure/B282571.png)
![2-{[4-(5-bromo-2-hydroxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-hexylacetamide](/img/structure/B282573.png)